molecular formula C8H9N3O2S B501140 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol CAS No. 674807-08-0

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Cat. No. B501140
M. Wt: 211.24g/mol
InChI Key: LQUYAPJYCANBOT-UHFFFAOYSA-N
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Description

“2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol” is a chemical compound with the molecular formula C8H9N3O2S . It is a derivative of thiazolo[4,5-b]pyridine .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in various studies . A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . An environmentally friendly and highly efficient multicomponent one-pot method has been developed for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol” includes a thiazolo[4,5-b]pyridine core, which is a fused ring system combining a thiazole and a pyridine . The compound also contains an ethylamino group and two hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involving thiazolo[4,5-b]pyridine derivatives have been studied in the context of their synthesis . These reactions often involve the use of hydrazonoyl halides and other reagents .

Scientific Research Applications

  • Herbicidal Activity : Derivatives of thiazolo[4,5-b]pyridine, similar to 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol, have been synthesized and shown to exhibit auxin-like herbicidal symptoms. These compounds were more active on dicotyledonous than on monocotyledonous species (Hegde & Mahoney, 1993).

  • Anticancer Activity : Thiazolo[4,5-b]pyridines have shown promising anticancer activity across a range of cancer cell lines. This suggests potential for these compounds, including 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol, in cancer research (Altug et al., 2011).

  • Anti-Inflammatory and Antioxidant Activities : Novel thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for anti-inflammatory and antioxidant activities. These compounds showed significant effects in in vivo and in vitro tests, indicating their potential as therapeutic agents (Chaban et al., 2019).

  • Antitumor Activity : Thiazolo[4,5-b]pyridines have been synthesized and evaluated for their antitumor activity in vitro on several tumor cell lines, showing promising results for future drug development (Chaban et al., 2012).

  • Antifungal Properties : Certain thiazolo[4,5-b]pyridine derivatives have been tested and shown antifungal properties, indicating potential use in combating fungal infections (al-Thebeiti, 2000).

  • Antibacterial Activity : Some thiazolo[4,5-b]pyridine derivatives have been synthesized and tested for their antibacterial activity, showing effectiveness against various bacterial strains (Song et al., 2017).

Future Directions

The future directions for research on “2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol” and related compounds could include further exploration of their potential as anticancer agents , as well as investigation into other potential biological activities. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name

2-(ethylamino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYAPJYCANBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
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2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
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2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
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2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
Reactant of Route 5
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
Reactant of Route 6
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2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol

Citations

For This Compound
1
Citations
WH Chan - 2018 - eprints.tarc.edu.my
Anti-oxidative properties of Maillard reaction products are potentially to delay the oxidation rate in cookies leading to the increase of interest in studying the natural antioxidant as a …
Number of citations: 2 eprints.tarc.edu.my

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